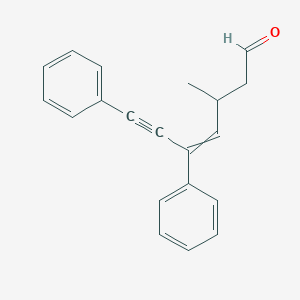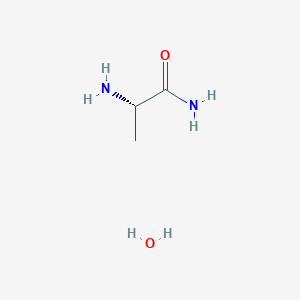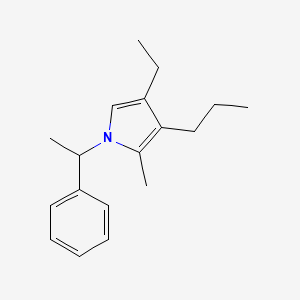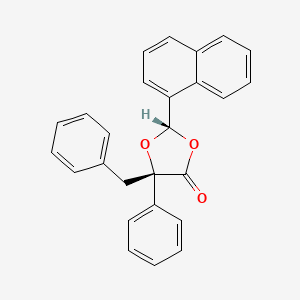
3-Methyl-5,7-diphenylhept-4-en-6-ynal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-5,7-diphenylhept-4-en-6-ynal: is an organic compound with the molecular formula C20H18O. It is characterized by its unique structure, which includes both alkyne and alkene functional groups, as well as phenyl rings. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5,7-diphenylhept-4-en-6-ynal typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne: Starting with a suitable alkyne precursor, such as phenylacetylene, the compound undergoes a coupling reaction with an appropriate halide under palladium-catalyzed conditions to form the desired alkyne intermediate.
Addition of the Alkene: The alkyne intermediate is then subjected to a hydroboration-oxidation reaction to introduce the alkene functionality.
Final Assembly: The final step involves the addition of the aldehyde group through a formylation reaction, typically using a Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,7-diphenylhept-4-en-6-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3) for nitration, Bromine (Br2) for bromination
Major Products Formed
Oxidation: 3-Methyl-5,7-diphenylhept-4-en-6-ynoic acid
Reduction: 3-Methyl-5,7-diphenylhept-4-en-6-ynol
Substitution: Various substituted derivatives depending on the substituent introduced
Scientific Research Applications
3-Methyl-5,7-diphenylhept-4-en-6-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5,7-diphenylhept-4-en-6-ynal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of both alkyne and alkene groups allows for diverse interactions with biological molecules, potentially leading to unique pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,7-Diphenyl-4-hepten-3-one: Similar in structure but lacks the alkyne functionality.
3-Methyl-5,7-diphenylhept-4-en-6-ynol: The reduced form of the compound, containing an alcohol group instead of an aldehyde.
Uniqueness
3-Methyl-5,7-diphenylhept-4-en-6-ynal is unique due to the presence of both alkyne and alkene groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
Properties
CAS No. |
917774-21-1 |
|---|---|
Molecular Formula |
C20H18O |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
3-methyl-5,7-diphenylhept-4-en-6-ynal |
InChI |
InChI=1S/C20H18O/c1-17(14-15-21)16-20(19-10-6-3-7-11-19)13-12-18-8-4-2-5-9-18/h2-11,15-17H,14H2,1H3 |
InChI Key |
XATMNJCMWKANKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)C=C(C#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Benzothiazoledione, 6-[(4-butylphenyl)amino]-2,5-dimethyl-](/img/structure/B12605161.png)
![3-(Decyloxy)-6-[(4-heptylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605168.png)
![4-{[(But-2-yn-1-yl)oxy]methyl}-1-(methanesulfonyl)piperidine](/img/structure/B12605169.png)
![2-[6-(2-Ethoxy-phenyl)-pyridin-3-yl]-N-(3-fluoro-benzyl)-acetamide](/img/structure/B12605182.png)

![3,3'-[(5-Phenyl-1H-pyrazol-4-yl)methylene]bis(1-methyl-1H-indole)](/img/structure/B12605188.png)


![1-[3-([1,1'-Biphenyl]-4-yl)acryloyl]piperidine-3-carboxylic acid](/img/structure/B12605200.png)
![Phosphonic acid, [[3-(6-bromo-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12605204.png)
![3-{2-[4-(3-Ethoxy-3-oxoprop-1-en-1-yl)phenoxy]acetamido}benzoic acid](/img/structure/B12605221.png)
![3-[4-(2-Phenylethyl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B12605227.png)

